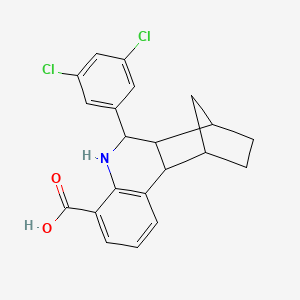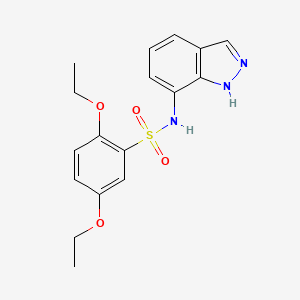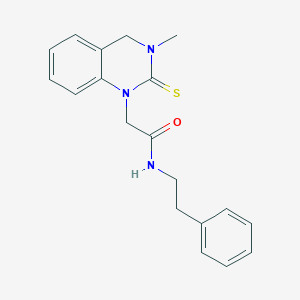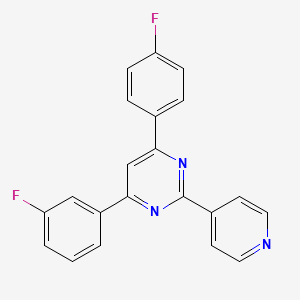![molecular formula C21H30N4O2S B11074627 2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B11074627.png)
2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone is a complex organic compound that features a unique combination of adamantyl, piperazino, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1-adamantylamine with piperazine to form the adamantyl-piperazino intermediate. This intermediate is then reacted with 2-bromoethyl methyl ketone to introduce the oxoethyl group. Finally, the resulting compound is treated with 6-methyl-4(3H)-pyrimidinone under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The piperazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazino derivatives .
Scientific Research Applications
2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It may serve as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The adamantyl group enhances lipophilicity, facilitating membrane penetration. The piperazino moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The pyrimidinone core is crucial for binding to nucleic acids or proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the piperazino and pyrimidinone moieties.
Piperazine: Contains the piperazino group but lacks the adamantyl and pyrimidinone moieties.
6-Methyl-4(3H)-pyrimidinone: Contains the pyrimidinone core but lacks the adamantyl and piperazino moieties.
Uniqueness
2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone is unique due to the combination of these three distinct functional groups, which confer specific chemical and biological properties not found in the individual components .
Properties
Molecular Formula |
C21H30N4O2S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H30N4O2S/c1-14-6-18(26)23-20(22-14)28-13-19(27)24-2-4-25(5-3-24)21-10-15-7-16(11-21)9-17(8-15)12-21/h6,15-17H,2-5,7-13H2,1H3,(H,22,23,26) |
InChI Key |
RMHSRQZDQRDHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11074549.png)
![butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate](/img/structure/B11074553.png)
![3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11074555.png)
![(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester](/img/structure/B11074559.png)
![1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11074570.png)


![4-methyl-2'-phenylhexahydro-1'H-spiro[cyclohexane-1,4'-pyrrolo[3,4-a]pyrrolizine]-1',3'(2'H)-dione](/img/structure/B11074584.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)


![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)

